N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-3(9)6-5-7-4(2)10-8-5/h1-2H3,(H,6,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECHLHKKOOADPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 5 Methyl 1,2,4 Oxadiazol 3 Yl Acetamide
Historical and Current Synthetic Routes
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has been explored since their discovery in 1884. chim.it The primary methods involve the construction of the heterocyclic ring from acyclic precursors.
Reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with Acetamide (B32628)
A specific synthetic pathway involving the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide to yield N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide is not a commonly documented or standard method in the available scientific literature. This transformation would require a complex molecular rearrangement from a 1,2,5-oxadiazole (furazan) starting material to a 1,2,4-oxadiazole (B8745197) product.
Other Established and Emerging Cyclization Approaches for 1,2,4-Oxadiazoles
The most prevalent and versatile methods for synthesizing the 1,2,4-oxadiazole core involve the cyclization of amidoxime (B1450833) derivatives. rjptonline.org These approaches can be broadly categorized and are applicable to the synthesis of the target compound.
Amidoxime Acylation and Cyclization ([4+1] Approach) : This is the most widely used method for preparing 1,2,4-oxadiazoles. chim.it The process begins with the O-acylation of an amidoxime with a carboxylic acid or its derivative (such as an acyl chloride or anhydride). researchgate.net The resulting O-acylamidoxime intermediate is then cyclized, typically through heating, to form the 1,2,4-oxadiazole ring via dehydration. chim.it For the target compound, this would involve the reaction of an N-acetylated amidoxime precursor. This route is highly flexible, allowing for variation in the substituents at both the C3 and C5 positions of the oxadiazole ring. rjptonline.org
1,3-Dipolar Cycloaddition ([3+2] Approach) : Another classical method involves the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile. chim.itrjptonline.org This approach is effective but depends on the accessibility and stability of the nitrile oxide intermediate. organic-chemistry.org
Emerging Oxidative Cyclization Methods : More recent developments include oxidative cyclization techniques. One such method involves the reaction of N-acyl amidines, which can undergo an NBS-promoted oxidative cyclization to yield 1,2,4-oxadiazoles in almost quantitative yields at room temperature. mdpi.com Other novel approaches utilize copper-catalyzed cascade reactions of amidines with methylarenes under mild conditions. mdpi.com These emerging methods offer alternative pathways that may avoid harsh conditions or require different starting materials.
Table 1: Comparison of Major Synthetic Routes for 1,2,4-Oxadiazoles
Optimization of Reaction Conditions and Yield
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Research into the synthesis of 1,2,4-oxadiazoles has identified several key parameters that can be fine-tuned.
Solvents and Bases : The choice of solvent and base can significantly impact the cyclodehydration of the O-acylamidoxime intermediate. Superbase systems, such as MOH/DMSO (where M = Li, Na, K), have been shown to facilitate the cyclization at room temperature, providing excellent yields in short reaction times. chim.it This avoids the need for high temperatures. The NaOH/DMSO system, in particular, has been identified as highly suitable for one-pot syntheses starting from amidoximes and esters. mdpi.com
Catalysts : To avoid drastic reaction conditions, various catalysts have been employed. Tetrabutylammonium fluoride (B91410) (TBAF) is an efficient catalyst for the cyclization of O-acylamidoximes under mild conditions (room temperature in THF). chim.it A combination of PTSA-ZnCl₂ has also been reported as a mild and efficient catalyst for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and nitriles. organic-chemistry.org
One-Pot Procedures : To improve efficiency and atom economy, one-pot procedures are highly desirable. organic-chemistry.org Syntheses have been developed where the amidoxime is reacted with an acyl chloride or ester directly in a basic medium (e.g., NaOH/DMSO) to form the 1,2,4-oxadiazole without isolating the O-acylamidoxime intermediate. mdpi.com
Temperature and Reaction Time : The cyclization step often requires heat, with reactions sometimes conducted in sealed tubes for extended periods. nih.gov However, the use of optimized base/solvent systems or microreactor technology can drastically reduce both the required temperature and reaction time. mdpi.comnih.gov A multistep synthesis in a continuous microreactor sequence can produce 1,2,4-oxadiazoles in approximately 30 minutes. nih.gov For DNA-conjugated substrates, heating at 90 °C for two hours in a pH 9.5 borate (B1201080) buffer was found to be effective for the cyclodehydration step. nih.gov
Table 2: Parameters for Optimization of 1,2,4-Oxadiazole Synthesis
Industrial Production Considerations for this compound
The transition from laboratory-scale synthesis to industrial production introduces several critical considerations related to safety, cost, efficiency, and environmental impact.
Cost of Starting Materials : The economic viability of large-scale synthesis depends on the cost and availability of the starting materials. Routes that utilize inexpensive and readily available precursors, such as nitriles, hydroxylamine, and simple acylating agents, are preferred. nih.gov
Process Safety : The safety of the chemical process is paramount. Reagents that are highly corrosive, toxic, or explosive are avoided. For instance, while TBAF is an effective catalyst, its fluoride content can cause corrosion in standard glass-lined steel reactors, presenting a challenge for large-scale synthesis. chim.itmdpi.com This necessitates exploring alternative, less corrosive catalytic systems.
Scalability of Reaction Conditions : Conditions that are manageable in a lab, such as high temperatures in sealed tubes or the use of highly viscous solvents, may not be practical on an industrial scale. nih.gov Therefore, routes that proceed under mild conditions (ambient temperature and pressure) are more attractive. The development of one-pot syntheses in systems like MOH/DMSO at room temperature represents a significant step towards scalable and energy-efficient production. mdpi.com
Purification : The final step in production is the purification of the target compound. The chosen synthetic route should ideally yield a product that can be purified efficiently and cost-effectively, for example, through recrystallization rather than more expensive methods like column chromatography.
Chemical Reactivity and Derivatization Strategies of N 5 Methyl 1,2,4 Oxadiazol 3 Yl Acetamide
Chemical Reactions of the Oxadiazole Ring System
The 1,2,4-oxadiazole (B8745197) ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. chemicalbook.com Its structure, characterized by low aromaticity and an inherently weak O-N bond, confers a unique reactivity profile. chim.itresearchgate.net The ring is generally considered an electron-poor system, which significantly influences its susceptibility to chemical transformations. rjptonline.orgresearchgate.net
The electronic nature of the 1,2,4-oxadiazole ring renders it largely unreactive toward electrophilic substitution reactions. The carbon atoms at the C3 and C5 positions are electron-deficient, making them inert to common electrophilic attacks such as halogenation, nitration, and acylation. chemicalbook.com
Conversely, the electrophilic character of the ring's carbon atoms makes them susceptible to nucleophilic attack. chim.it Nucleophilic substitution reactions are more common, particularly at the C3 and C5 positions. chemicalbook.com The 1,2,4-oxadiazole nucleus acts as an electron-withdrawing group, which can enhance the reactivity of any attached substituents. researchgate.netresearchgate.net In some instances, nucleophilic attack can lead to complex rearrangements, such as the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism, resulting in the formation of different heterocyclic systems. chim.itresearchgate.net
| Reaction Type | Reactivity | Description |
|---|---|---|
| Electrophilic Substitution | Very Low / Inert | The electron-deficient nature of the ring's carbon atoms (C3 and C5) makes them resistant to attack by electrophiles. chemicalbook.com Standard reactions like nitration or halogenation do not typically occur on the ring itself. chemicalbook.com |
| Nucleophilic Substitution | Favorable | The C3 and C5 positions are electrophilic and thus vulnerable to attack by nucleophiles, potentially leading to substitution or ring rearrangement (e.g., ANRORC). chemicalbook.comchim.it |
The 1,2,4-oxadiazole ring exhibits notable susceptibility to reduction. This reactivity is primarily due to the low aromaticity of the ring and the presence of a weak, easily cleavable O-N bond. chim.itresearchgate.net Catalytic hydrogenation or other reducing conditions can lead to the reductive cleavage of this bond, resulting in ring opening. chim.it This transformation is a key consideration in the synthesis and stability of oxadiazole-containing compounds. Photochemical conditions can also induce the cleavage of the O-N bond. chim.it The ring system itself is generally stable towards oxidation; however, substituents attached to the ring can undergo oxidative transformations.
Reactions of the Acetamide (B32628) Functional Group
The acetamide group (-NHCOCH₃) attached at the C3 position of the oxadiazole ring has its own distinct set of chemical reactivities, primarily centered around the electrophilic carbonyl carbon and the amide C-N bond.
The amide bond in N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base. patsnap.comallen.in
Acid-Catalyzed Hydrolysis : In the presence of a dilute acid and heat, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. patsnap.comlibretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This leads to the cleavage of the C-N bond, yielding 3-amino-5-methyl-1,2,4-oxadiazole and acetic acid. libretexts.orglibretexts.org
Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide ion (OH⁻) acts as the nucleophile, directly attacking the electrophilic carbonyl carbon. patsnap.comallen.in This forms a tetrahedral intermediate which then collapses, breaking the amide bond to produce the carboxylate salt (acetate) and the corresponding amine (3-amino-5-methyl-1,2,4-oxadiazole). allen.inlibretexts.org
Direct bimolecular nucleophilic substitution (S_N2) at the amide nitrogen is a challenging transformation. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, giving the C-N bond significant double-bond character. byjus.comfuturelearn.com This resonance stabilization reduces the electrophilicity of the carbonyl carbon and makes the nitrogen atom non-nucleophilic and a poor site for substitution. futurelearn.comlibretexts.org
However, recent advancements have demonstrated that S_N2 reactions at the amide nitrogen are possible under specific conditions. nih.gov This typically requires modification of the amide to include a good leaving group on the nitrogen atom. For example, the use of O-tosyl hydroxamates as electrophiles allows for the attack of amine nucleophiles at the amide nitrogen, enabling the formation of nitrogen-nitrogen (N-N) bonds and the synthesis of hydrazide derivatives. nih.gov
Rational Design of this compound Derivatives
The rational design of derivatives of this compound leverages the reactivity of its constituent parts to modify its structure and, consequently, its properties. A key strategy in medicinal chemistry is the use of the 1,2,4-oxadiazole ring as a bioisostere—a substituent that retains similar physical and chemical properties to another functional group. The 1,2,4-oxadiazole ring is often employed as a metabolically stable replacement for ester and amide groups. rjptonline.orgresearchgate.net
Derivatization strategies can be broadly categorized based on the part of the molecule being modified:
Modification of the Oxadiazole Ring : The most common synthetic routes to 1,2,4-oxadiazoles involve the cyclization of an amidoxime (B1450833) with a carboxylic acid derivative (e.g., acyl chloride) or a 1,3-dipolar cycloaddition of a nitrile oxide to a nitrile. rjptonline.orgnih.gov By carefully selecting the starting nitrile and carboxylic acid precursors, a wide variety of substituents can be introduced at the C3 and C5 positions of the oxadiazole ring. nih.gov
Modification of the Acetamide Group : The acetamide portion can be altered. For instance, the terminal methyl group can be replaced with other alkyl, aryl, or functionalized groups by starting with different acylating agents during the synthesis.
Modification of the Linker : As demonstrated in related oxadiazole structures, a thiol group can be introduced on the oxadiazole ring, which then serves as a handle for further functionalization. For example, reacting a 1,3,4-oxadiazole-2-thiol with various N-substituted-2-bromoacetamides allows for the synthesis of a library of compounds with diverse acetamide side chains. nih.gov
| Strategy | Synthetic Approach | Example / Rationale |
|---|---|---|
| Varying C5-Substituent | Use of different nitrile precursors in the synthesis of the amidoxime intermediate. nih.gov | Replacing the starting acetonitrile (B52724) (to form the C5-methyl group) with other nitriles (R-CN) allows for the introduction of diverse R groups at the C5 position. |
| Varying the C3-Side Chain | Reaction of the amidoxime intermediate with different activated carboxylic acids or acyl chlorides. nih.gov | Instead of acetyl chloride, using other acylating agents (R-COCl) introduces different N-acyl groups at the C3-amino position. |
| Bioisosteric Replacement | Designing molecules where an ester or amide functional group is replaced by a 1,2,4-oxadiazole ring. rjptonline.org | The oxadiazole ring mimics the hydrogen bonding capacity and steric profile of esters/amides but often confers improved metabolic stability. rjptonline.orgresearchgate.net |
Modifications of the Acetamide Moiety for Targeted Research
The acetamide moiety of this compound serves as a versatile handle for chemical modification, allowing for the synthesis of a diverse library of derivatives. A primary strategy for this modification involves the reaction of a 5-substituted-1,3,4-oxadiazole-2-thiol with various N-substituted-2-bromoacetamides. This synthetic route facilitates the introduction of a wide range of substituents on the nitrogen atom of the acetamide group, thereby enabling the fine-tuning of the molecule's physicochemical and pharmacological properties.
This derivatization is typically achieved by stirring the oxadiazole-thiol with the appropriate N-substituted-2-bromoacetamide in a polar aprotic solvent like N,N-dimethylformamide (DMF), often in the presence of a base such as sodium hydride (NaH) to facilitate the nucleophilic substitution reaction. nih.govsemanticscholar.org
Research has demonstrated the synthesis of numerous N-aryl and N-heteroaryl acetamide derivatives of oxadiazoles to explore their potential as therapeutic agents. For instance, a series of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2-yl-2"-sulfanyl acetamide were synthesized to screen for enzyme inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). nih.gov Similarly, N-substituted acetamide derivatives bearing an azinane (piperidine) and 1,3,4-oxadiazole (B1194373) core have been synthesized and evaluated for their antibacterial potential. semanticscholar.org In one study, the compound bearing a 2-methylphenyl group on the acetamide nitrogen was identified as the most active growth inhibitor against several bacterial strains. semanticscholar.org
These modifications are crucial for establishing structure-activity relationships (SAR), where the nature and position of the substituent on the N-phenyl ring of the acetamide can significantly influence biological activity.
Table 1: Examples of N-Substituted Acetamide Derivatives of Oxadiazoles and Their Research Focus
| N-Substituent Group | Core Oxadiazole Structure | Research Focus |
| Various substituted amines | 5-benzyl-1,3,4-oxadiazole-2-thiol | Enzyme Inhibition (AChE, BChE, LOX) nih.gov |
| N-aryl groups (e.g., 2-methylphenyl) | 5-[1-(4-chlorophenylsulfonyl)-4-piperidinyl]-1,3,4-oxadiazole-2-thiol | Antibacterial Activity semanticscholar.orgresearchgate.net |
| Secondary amines | Piperidine-based oxadiazoles | Enzyme Inhibition (α-glucosidase, BChE) nih.gov |
| 2,4,6-tribromophenyl | 5-aryl-1,3,4-oxadiazole-2-thiol | Antibacterial Activity researchgate.net |
Incorporating this compound into Hybrid Molecular Architectures
The strategy of molecular hybridization, which involves combining two or more pharmacophores into a single molecular entity, is a prominent approach in drug design to develop agents with enhanced efficacy or a dual mode of action. The this compound scaffold is an excellent building block for creating such hybrid molecules due to its chemical stability and versatile reactivity.
Researchers have successfully incorporated the oxadiazole-acetamide framework into larger, more complex architectures by linking it to other biologically active heterocyclic systems. This creates hybrid molecules that merge the pharmacological profiles of the constituent moieties.
A common synthetic approach involves using a thioether (-S-) linkage to connect the oxadiazole ring to the acetamide group, which is then further attached to another heterocyclic core. For example, novel 1,3,4-oxadiazole derivatives bearing a mercapto-acetylamido-phenyl/benzothiazole structure have been designed and synthesized to investigate their anticancer properties. acs.orgnih.gov In these structures, the acetamide nitrogen is part of the benzothiazole ring system, creating a fused, multi-cyclic architecture.
Other examples include the synthesis of hybrid molecules combining the 1,3,4-oxadiazole-acetamide scaffold with:
Thiadiazole: A series of 1,3,4-thiadiazole-1,3,4-oxadiazole-acetamide derivatives were designed through molecular hybridization to act as potent elastase inhibitors. nih.gov
Indole: Researchers have synthesized 1,3,4-oxadiazole derivatives containing both indole and acetamide moieties, which exhibited potent inhibitory effects on HIV-1 infectivity. researchgate.net
Imidazole: A new heterocyclic system containing both imidazole and 1,3,4-oxadiazole moieties has been synthesized, demonstrating the feasibility of combining these two important pharmacophores. mdpi.com
These hybrid architectures are designed to interact with multiple biological targets or to enhance binding affinity to a single target through synergistic interactions.
Table 2: Examples of Hybrid Molecular Architectures Incorporating an Oxadiazole-Acetamide Scaffold
| Hybridized Heterocycle | Linkage Strategy | Resulting Hybrid Structure | Targeted Biological Activity |
| Benzothiazole | Thio-acetamide bridge | N-(benzothiazol-2-yl)-2-[(5-substituted-1,3,4-oxadiazol-2-yl)thio]acetamide | Anticancer acs.orgnih.gov |
| Thiadiazole | Acetamide linkage | 1,3,4-Thiadiazole-1,3,4-oxadiazole-acetamide derivatives | Elastase Inhibition nih.gov |
| Indole | Thioalkyl linker and acetamide | 5-indole-1,3,4-oxadiazol-2-thiol acetamide derivatives | Anti-HIV researchgate.net |
| Imidazole | Thio-ether linkage | Imidazole-containing 1,3,4-oxadiazole moiety | General Bioactivity mdpi.com |
The derivatization of this compound and its integration into more complex molecular frameworks underscore its significance as a versatile platform in the ongoing quest for novel therapeutic agents.
Structure Activity Relationship Sar Investigations Pertaining to the N 5 Methyl 1,2,4 Oxadiazol 3 Yl Acetamide Scaffold
Conformational Analysis and Bioisosteric Replacements
Bioisosterism is a widely used strategy in drug design to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and polarity, without losing the essential interactions required for biological activity. nih.govresearchgate.net The 1,2,4-oxadiazole (B8745197) ring itself is often considered a bioisostere of ester or amide functionalities. researchgate.net Furthermore, the entire heterocyclic core can be replaced by other five-membered rings to probe the importance of its specific heteroatom arrangement. For instance, replacing the 1,2,4-oxadiazole with its 1,3,4-oxadiazole (B1194373) regioisomer has been reported to increase polarity, enhance metabolic stability, and reduce interactions with off-target channels like hERG. nih.gov However, such replacements can also lead to a significant reduction in binding affinity, highlighting the specific role of the 1,2,4-isomer in maintaining the optimal geometry and electronic profile for target recognition. nih.gov Other potential bioisosteric replacements include isoxazoles and furans, though systematic removal of the nitrogen atoms can decrease affinity, suggesting that the electronic effects of the heterocyclic ring are vital for activity. estranky.sk
| Ring System | Reported Effects of Replacement |
| 1,3,4-Oxadiazole | Increased polarity, higher metabolic stability, reduced hERG interactions, but potentially lower binding affinity. nih.gov |
| Isoxazole | Can maintain some activity, but the change in heteroatom position and electronic distribution may decrease affinity. estranky.sk |
| Furan (B31954) | Systematic removal of nitrogen atoms to yield a furan ring can lead to a significant decrease in binding affinity. estranky.sk |
| 1,2,4-Triazole (B32235) | Can serve as a replacement, altering hydrogen bonding capacity and electronic properties. |
Impact of the 1,2,4-Oxadiazole Ring and its 5-Methyl Substitution on Molecular Interactions
The substitution at the 5-position of the oxadiazole ring is crucial for modulating the steric and electronic properties of the scaffold. The 5-methyl group in N-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide is a small, lipophilic substituent. Its primary roles in SAR include:
Steric Influence : The methyl group provides bulk, which can be critical for achieving a complementary fit within a specific hydrophobic pocket of the target protein. Its size and shape can help to orient the entire ligand correctly.
Lipophilicity : The addition of the methyl group increases the local lipophilicity of the molecule, which can enhance binding through hydrophobic interactions (van der Waals forces) with nonpolar amino acid residues in the binding site.
Metabolic Stability : Substitution at this position can block potential sites of metabolism, potentially increasing the compound's half-life.
The presence and nature of the substituent at the C5 position are often critical for biological activity. Studies on various 1,2,4-oxadiazole-containing compounds have shown that even small changes to this substituent can lead to significant gains or losses in potency. chim.itnih.gov
Role of the Acetamide (B32628) Linkage in Ligand-Target Recognition
The acetamide linkage (-NH-C(O)-CH₃) is a fundamental functional group in medicinal chemistry that plays a pivotal role in mediating interactions between a ligand and its biological target. psu.edu This group possesses both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen), allowing it to form strong, directional interactions with amino acid residues such as serine, threonine, or the peptide backbone. psu.edu
In the context of the this compound scaffold, the acetamide group serves several key functions:
Structural Scaffold : It acts as a linker that holds the oxadiazole ring and its associated substituent in a specific spatial orientation relative to other parts of the molecule, which is essential for proper binding.
Hydrogen Bonding : The N-H and C=O groups are primary points of interaction. Docking studies of similar compounds frequently show the carboxamide group forming critical hydrogen bonds with key residues in the active site. researchgate.net
Conformational Rigidity : The partial double-bond character of the amide bond restricts rotation, reducing the conformational flexibility of the molecule. scielo.br This pre-organization can lower the entropic penalty of binding, leading to higher affinity.
Structure-activity relationship studies on various classes of compounds containing an acetamide moiety have consistently demonstrated its importance. For example, replacing the N-H with an N-alkyl group can abolish activity if the hydrogen bond donation is critical. Similarly, modifications to the acetyl methyl group can probe the size and nature of an adjacent hydrophobic pocket. nih.gov The acetamide linkage is therefore not merely a spacer but an active contributor to the binding affinity and specificity of the ligand. researchgate.netasm.org
Preliminary Structure-Activity Correlation Studies for Derivatives Containing the Core Moiety
Preliminary SAR studies on derivatives containing the this compound core focus on understanding how modifications at different positions affect biological activity. Based on findings from related compound series, several key correlations can be inferred. These studies typically involve synthesizing a library of analogues where specific parts of the molecule are systematically varied.
Modification of the Acetamide Group : Altering the N-substituent on the acetamide can have a profound impact. Replacing the acetyl group with larger or more complex acyl groups can explore the extent of the binding pocket. Studies on similar scaffolds have shown that while small alkyl groups like ethyl may be well-tolerated, larger, bulkier groups such as benzyl (B1604629) can significantly decrease affinity. nih.gov
Substitution on the 5-Methyl Group : Replacing the methyl group with other substituents can probe the steric and electronic requirements at this position. For instance, replacement with a trifluoromethyl group would increase the electron-withdrawing nature and lipophilicity, while replacement with a cyclopropyl (B3062369) group would introduce conformational rigidity.
Bioisosteric Replacement of the Oxadiazole Ring : As discussed in section 4.1, replacing the 1,2,4-oxadiazole with other heterocycles like 1,3,4-oxadiazole or 1,2,4-triazole is a common strategy. The resulting change in activity provides insight into the importance of the specific arrangement of heteroatoms for binding. nih.gov
The table below summarizes hypothetical SAR trends for derivatives based on published data for analogous structures.
| Modification Site | Example Modification | Expected Impact on Activity | Rationale |
| Acetamide N-H | N-methylation | Likely decrease | Loss of a critical hydrogen bond donor group. |
| Acetamide Methyl | Replacement with Ethyl | Generally well-tolerated | Pocket may accommodate slightly larger alkyl groups. nih.gov |
| Acetamide Methyl | Replacement with Phenyl | Potential decrease | Introduction of a large, bulky group may cause steric clashes. |
| Oxadiazole 5-Methyl | Replacement with Hydrogen | Likely decrease | Loss of hydrophobic interactions in a key pocket. |
| Oxadiazole 5-Methyl | Replacement with CF₃ | Variable | Increases lipophilicity and electron-withdrawing character; may enhance or disrupt binding. |
| Oxadiazole Ring | Isomeric 1,3,4-oxadiazole | Likely decrease | Alters geometry and hydrogen bonding vectors, potentially disrupting optimal fit. nih.gov |
These preliminary correlations guide the rational design of new derivatives with improved pharmacological profiles. Further targeted synthesis and biological evaluation are necessary to validate these hypotheses and to fully elucidate the SAR for this important chemical scaffold. mdpi.com
Computational Chemistry and Molecular Modeling of N 5 Methyl 1,2,4 Oxadiazol 3 Yl Acetamide and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and reactivity of molecules. These calculations provide information on the distribution of electrons within a molecule and its susceptibility to chemical reactions. Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding molecular behavior.
The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity.
Other quantum chemical descriptors are also used to characterize reactivity:
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.
Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.
Electrophilicity (ω): A measure of the energy stabilization when a system acquires an additional electronic charge from the environment. semanticscholar.org
For N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide, these calculations can predict the most likely sites for electrophilic and nucleophilic attack, providing guidance for synthetic modifications. The 1,2,4-oxadiazole (B8745197) ring, with its mix of nitrogen and oxygen heteroatoms, presents a unique electronic landscape that can be precisely mapped using these computational methods. semanticscholar.org
| Descriptor | Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 6.3 eV | Chemical stability and reactivity |
| Chemical Hardness (η) | 3.15 eV | Resistance to deformation of electron cloud |
| Chemical Potential (μ) | -4.35 eV | Electron escaping tendency |
| Electrophilicity (ω) | 2.99 eV | Propensity to accept electrons |
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. nih.govresearchgate.net
For this compound and its derivatives, docking studies can be performed against a variety of protein targets to explore their potential therapeutic applications. The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding free energy. nih.gov A lower docking score generally indicates a more favorable binding interaction.
The analysis of the docked pose reveals specific interactions, such as:
Hydrogen Bonds: Crucial for binding specificity and affinity.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.
π-π Stacking: Interactions between aromatic rings. nih.gov
Van der Waals Interactions: General attractive or repulsive forces. researchgate.net
By understanding these interactions, medicinal chemists can design derivatives of the parent compound with improved binding affinity and selectivity for the target protein. For instance, adding a hydrogen bond donor or acceptor group at a specific position could significantly enhance potency. researchgate.net Docking studies on 1,2,4-oxadiazole derivatives have shown their potential to bind to various enzymes, such as kinases and microbial targets. nih.govijddd.com
| Compound Derivative | Modification | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Parent Compound | - | -6.5 | LEU83, VAL35 | Hydrophobic |
| Derivative A | Addition of -OH group | -7.8 | ASP145, GLU91 | Hydrogen Bond |
| Derivative B | Addition of Phenyl ring | -8.2 | PHE80, TYR82 | π-π Stacking, Hydrophobic |
| Derivative C | Addition of -NH2 group | -7.5 | SER144 | Hydrogen Bond |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle is that the structural properties of a molecule determine its activity. nih.gov QSAR models are powerful tools for predicting the activity of newly designed analogues before they are synthesized, thereby saving time and resources. nih.govjmchemsci.com
The development of a QSAR model involves several steps:
Data Set Preparation: A series of compounds with known biological activities is selected.
Descriptor Calculation: Various molecular descriptors (numerical representations of chemical information) are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric parameters). nih.gov
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build an equation that correlates the descriptors with the biological activity. tsijournals.com
Model Validation: The predictive power of the model is rigorously tested to ensure its reliability. tsijournals.com
For derivatives of this compound, a QSAR study could identify the key structural features that govern their activity against a specific biological target. tsijournals.com For example, a model might reveal that higher values of certain electronic descriptors and lower values of steric descriptors lead to increased potency. These insights provide a clear rationale for designing new analogues with potentially enhanced activity. tsijournals.com
| QSAR Model Equation: pIC50 = 0.75(MATS1v) - 0.42(GATS3p) + 1.25*(SpMax8_Bhv) + 3.5 | |||
|---|---|---|---|
| Descriptor | Description | Coefficient | Contribution to Activity |
| MATS1v | Moran autocorrelation - lag 1 / weighted by atomic van der Waals volumes | +0.75 | Positive (higher value increases activity) |
| GATS3p | Geary autocorrelation - lag 3 / weighted by atomic polarizabilities | -0.42 | Negative (higher value decreases activity) |
| SpMax8_Bhv | Largest absolute eigenvalue of Burden matrix - weighted by atomic van der Waals volumes | +1.25 | Positive (higher value increases activity) |
Preclinical Pharmacological Investigations and Biological Targets of N 5 Methyl 1,2,4 Oxadiazol 3 Yl Acetamide Derivatives
Mechanisms of Action and Molecular Target Identification
The biological activities of N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide derivatives are diverse, stemming from their ability to interact with a range of molecular targets. While the precise mechanism for some derivatives is still under investigation, several specific targets and pathways have been identified.
One area of investigation involves derivatives of 5-methyl-1,2,4-oxadiazole, which are thought to exert their effects through interactions with enzymes or receptors involved in cellular signaling and neurotransmission. evitachem.com Preliminary studies have pointed towards potential neuroprotective effects and activity against certain cancer cells for some of these compounds. evitachem.com
A notable molecular target identified for a related series of 2-amino-5-oxadiazolyl thiazoles is phosphoinositide 3-kinase γ (PI3Kγ), a key enzyme in inflammatory and autoimmune disorders. nih.gov The derivative TASP0415914, N-{5-[3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}acetamide, has been identified as a potent and orally active inhibitor of PI3Kγ. nih.gov
In the realm of antiviral research, acetamide (B32628) derivatives of 5-indole-1,3,4-oxadiazol-2-thiol have been shown to inhibit HIV-1 Tat-mediated viral transcription. nih.govresearchgate.net The mechanism of these compounds involves interfering with the viral transcriptional process by inhibiting the ejection of histone H3 from the long-terminal repeat (LTR) promoter, a crucial step for viral replication. nih.govresearchgate.net
Furthermore, (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives have been developed as multifunctional agents for potential use in Alzheimer's disease. nih.govresearchgate.net Their mechanism of action is multifaceted, involving the inhibition of butyrylcholinesterase (BuChE), suppression of neuroinflammation by blocking the NF-κB signaling pathway, and prevention of amyloid-beta (Aβ) peptide self-aggregation. nih.govresearchgate.net
Enzyme Inhibition Studies
Derivatives of this compound have been systematically evaluated for their inhibitory effects against a variety of enzyme systems. These studies are crucial for understanding their therapeutic potential and structure-activity relationships.
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrases (CAs), a family of metalloenzymes, is a target for diuretics and antiglaucoma agents. figshare.com Various 1,3,4-thiadiazole derivatives, structurally related to the oxadiazole core, have been synthesized and tested for their inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II). figshare.com Many of these compounds have demonstrated significant inhibitory potential, with some showing better activity than the standard drug Acetazolamide against hCA I. figshare.com
| Compound | Target Enzyme | Inhibition (IC₅₀) |
| Thiadiazole Derivative 6a | hCA I | More potent than Acetazolamide |
| Thiadiazole Derivative 6c | hCA I | More potent than Acetazolamide |
| Thiadiazole Derivative 5b | hCA II | Less potent than Acetazolamide |
| Thiadiazole Derivative 6b | hCA II | Less potent than Acetazolamide |
Papain-like Protease (PLpro) Inhibition
The papain-like protease (PLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov Covalent inhibitors featuring an α-chloro amide fragment have been identified that target the active site cysteine of PLpro. researchgate.netescholarship.orgrsc.org One such fragment, compound 1, demonstrated an IC₅₀ of 18 μM for PLpro inhibition and was shown to inhibit SARS-CoV-2 replication in cellular assays. researchgate.netrsc.org Further studies on other noncovalent inhibitors have identified compounds with sub-micromolar efficacy. nih.gov
| Compound | Target Enzyme | Inhibition (IC₅₀ / k_inact/K_I) |
| Compound 1 (α-chloro amide fragment) | SARS-CoV-2 PLpro | 18 μM |
| Most Potent Covalent Inhibitor (from one study) | SARS-CoV-2 PLpro | k_inact/K_I = 10,000 M⁻¹s⁻¹ |
| SIMR1493 | SARS-CoV-2 PLpro | 0.0659 ± 0.007 μg/mL |
| SIMR3030 | SARS-CoV-2 PLpro | 0.0399 ± 0.081 μg/mL |
Glycosidase and Cholinesterase Inhibition
Inhibition of glycosidases and cholinesterases is a key strategy for managing diabetes and neurodegenerative diseases, respectively.
α-Glucosidase Inhibition: A range of acetamide derivatives have been investigated as α-glucosidase inhibitors, which can help manage postprandial hyperglycemia in type 2 diabetes. chemicalpapers.com For instance, 4,5-diphenylimidazole-acetamide-1,2,3-triazole hybrids have shown excellent inhibitory potencies against α-glucosidase, with IC₅₀ values significantly lower than the standard inhibitor acarbose. researchgate.net One of the most potent compounds from this series, a 4-methyl derivative, was found to be a competitive inhibitor of the enzyme. researchgate.net
Cholinesterase Inhibition: Several novel 1,3,4-oxadiazole (B1194373) derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govresearchgate.netnih.govbenthamdirect.com As mentioned earlier, (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives were effective BuChE inhibitors. nih.govresearchgate.net Compound f9 from this series showed a good potency with an IC₅₀ value of 1.28 ± 0.18 μM. nih.gov Additionally, certain N-(1,3,4-thiadiazole-2-yl)acetamide derivatives have also demonstrated superior activity against AChE compared to the standard agent tacrine. figshare.com
| Compound | Target Enzyme | Inhibition (IC₅₀) |
| 4,5-diphenylimidazole-acetamide-1,2,3-triazole hybrids | α-Glucosidase | 55.6–149.2 μM |
| Acarbose (standard) | α-Glucosidase | 750.0 μM researchgate.net |
| Compound f9 | Butyrylcholinesterase (BuChE) | 1.28 ± 0.18 μM |
| Thiadiazole Derivative 6a | Acetylcholinesterase (AChE) | More potent than Tacrine |
| Thiadiazole Derivative 6c | Acetylcholinesterase (AChE) | More potent than Tacrine |
Other Relevant Enzyme Systems
The inhibitory activity of this class of compounds extends to other enzyme families as well.
Phosphoinositide 3-kinase γ (PI3Kγ): As noted, the derivative TASP0415914 is an orally potent inhibitor of PI3Kγ, which is a target for inflammatory diseases. nih.gov
HIV-1 Related Enzymes: While the primary focus for some oxadiazole derivatives has been the HIV-1 Tat protein, other compounds with an oxadiazole core have shown inhibitory effects against key viral enzymes like integrase, protease, and reverse transcriptase. nih.gov
Monoamine Oxidase-B (MAO-B) and Beta-secretase-1 (BACE-1): Hybrid compounds that combine 1,3,4-oxadiazole and quinoline or N-benzylpiperidine moieties have been evaluated as inhibitors of enzymes relevant to Alzheimer's disease, including MAO-B and BACE-1. benthamdirect.com
Receptor Binding Studies
In addition to enzyme inhibition, derivatives of the 1,2,4-oxadiazole (B8745197) scaffold have been shown to modulate the activity of important cellular receptors.
Nuclear Receptors: A series of 1,2,4-oxadiazole derivatives have been identified as modulators of the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR), both of which are nuclear receptors involved in metabolic regulation. nih.gov Specifically, compounds featuring a 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole core have been characterized as FXR antagonists. One such compound demonstrated an IC₅₀ of 0.58 μM. nih.gov Further modification of this scaffold led to the discovery of dual FXR antagonists and PXR agonists, which could be valuable for treating inflammatory disorders. nih.gov
Nicotinic Acetylcholine Receptors (nAChRs): Novel 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazoles have been synthesized and evaluated for their activity at the α7 nicotinic acetylcholine receptor subtype. researchgate.net This receptor is a therapeutic target for cognitive impairment and inflammation. The synthesized derivatives were characterized as partial and silent agonists, indicating their ability to bind to and modulate the receptor's function without necessarily eliciting a full response. researchgate.net
| Derivative Class | Receptor Target | Pharmacological Profile |
| 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole derivatives | Farnesoid X Receptor (FXR) | Antagonists (IC₅₀ 0.58 μM for lead compound) |
| 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole derivatives | Pregnane X Receptor (PXR) | Agonists |
| 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazoles | α7 nicotinic acetylcholine receptor (nAChR) | Partial and Silent Agonists |
Antimicrobial Research Focus on Oxadiazole-Acetamide Hybrids
The development of novel antimicrobial agents is a critical area of research due to the rise of multidrug-resistant pathogens. Hybrid molecules that incorporate an oxadiazole ring with an acetamide linkage have emerged as a promising scaffold in this field. These derivatives are being extensively investigated for their potential to combat a wide range of microbial infections.
Derivatives of oxadiazole-acetamide have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netbeilstein-journals.orgsemanticscholar.org Research has shown that these compounds can be more potent than conventional antibiotics in some cases. nih.govsemanticscholar.org
A study on novel 1,3,4-oxadiazole acetamide analogs revealed remarkable activity, with several compounds exhibiting a minimum inhibitory concentration (MIC) value of 1.95 µg/mL against various pathogenic strains, a potency superior to the positive controls used in the study. researchgate.net Another series of N-substituted acetamide derivatives bearing a 1,3,4-oxadiazole nucleus was found to be particularly effective against Gram-negative bacteria, with one compound showing MIC values between 10.31 and 11.77 μM against Salmonella typhi, Escherichia coli, and Pseudomonas aeruginosa. semanticscholar.org Similarly, hybrids of cholic acid with a 1,3,4-oxadiazole moiety have shown potent activity against Gram-positive bacteria, with MIC values against Staphylococcus aureus as low as 31 µg/mL. beilstein-journals.org
The mechanisms underlying the antibacterial action of these compounds are multifaceted. One key target is the biosynthesis of the bacterial cell wall. nih.gov Molecular docking studies have suggested that these derivatives can bind to and inhibit crucial bacterial enzymes. researchgate.net Identified targets include bacterial topoisomerases II (DNA gyrase) and IV, which are essential for DNA replication. nih.govmdpi.com Other potential mechanisms include the inhibition of enoyl-acyl carrier protein (ACP) reductase (FabI), an enzyme involved in fatty acid synthesis, and MurD ligase, which participates in peptidoglycan biosynthesis. semanticscholar.orgmdpi.com Furthermore, some 1,3,4-oxadiazole hybrids have been shown to act as quorum sensing inhibitors in P. aeruginosa, disrupting bacterial communication and virulence factor production. nih.gov
| Compound Type | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole-Acetamide Analogs | Various Pathogenic Strains | 1.95 µg/mL | researchgate.net |
| Cholic Acid-1,3,4-Oxadiazole Hybrids | Staphylococcus aureus | 31-70 µg/mL | beilstein-journals.org |
| Cholic Acid-1,3,4-Oxadiazole Hybrids | Bacillus subtilis | 70 µg/mL | beilstein-journals.org |
| Azinane-1,3,4-Oxadiazole-Acetamide Derivatives | Escherichia coli | 10.31±1.00 μM | semanticscholar.org |
| Azinane-1,3,4-Oxadiazole-Acetamide Derivatives | Salmonella typhi | 10.63±0.97 μM | semanticscholar.org |
| 1771 Derivative (Compound 13) | Staphylococcus aureus | 0.5 µg/mL (MIC90) | nih.gov |
| 1771 Derivative (Compound 13) | Staphylococcus epidermidis | 1 µg/mL (MIC90) | nih.gov |
In addition to their antibacterial properties, oxadiazole-acetamide hybrids have been explored for their antifungal potential. beilstein-journals.orgresearchgate.net Studies have shown that these compounds exhibit good activity against various fungal pathogens, including Aspergillus fumigatus and Candida albicans. beilstein-journals.org
For instance, a series of 2-(substitutedsulfanyl)-N-(5-methyl-isoxazol-3-yl)acetamide derivatives, which are structurally related to the core compound, demonstrated antifungal activity equal to that of the standard drug Ketoconazole. researchgate.net Another study focusing on 1,2,4-oxadiazole derivatives containing amide fragments identified a compound with excellent activity against Sclerotinia sclerotiorum, a plant pathogenic fungus, with an EC50 value of 2.9 μg/mL. mdpi.com The mechanism of action for this compound was linked to the inhibition of succinate dehydrogenase (SDH). mdpi.com Similarly, newly synthesized 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives showed significant in vitro antifungal activity against several plant pathogenic fungi, including Alternaria solani, Botrytis cinerea, and Sclerotinia sclerotiorum, with one derivative proving superior to the commercial fungicide boscalid. nih.gov
| Compound Type | Fungal Strain | Activity (EC50) | Reference |
|---|---|---|---|
| 1,2,4-Oxadiazole-Amide Derivatives | Sclerotinia sclerotiorum | 2.9 µg/mL | mdpi.com |
| 1,2,4-Oxadiazole-Amide Derivatives | Sclerotinia sclerotiorum | 5.4 µg/mL | mdpi.com |
| 4-(1,2,4-Oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide Derivatives | Alternaria solani | Significant Activity | nih.gov |
| 4-(1,2,4-Oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide Derivatives | Botrytis cinerea | Significant Activity | nih.gov |
| Cholic Acid-1,3,4-Oxadiazole Hybrids | Aspergillus fumigatus | Good Activity | beilstein-journals.org |
| Cholic Acid-1,3,4-Oxadiazole Hybrids | Candida albicans | Good Activity | beilstein-journals.org |
Anticancer Research and Cellular Mechanisms
The oxadiazole scaffold is a key component in the design of novel anticancer agents due to its diverse biological activities. nih.govnih.gov Derivatives incorporating this heterocycle have shown considerable cytotoxicity against a variety of tumor cell lines, prompting further investigation into their cellular mechanisms of action. beilstein-journals.orgnih.gov
Oxadiazole derivatives have demonstrated potent antiproliferative effects across a wide spectrum of human cancer cell lines. nih.govresearchgate.net For example, a series of caffeic and ferulic acid-based 1,3,4-oxadiazole hybrids showed significant inhibitory activity against glioblastoma cell lines (U87, T98G, LN229), with one compound recording IC50 values of 35.1, 34.4, and 37.9 μM, respectively. nih.gov This same compound also exhibited potent cytotoxicity against ovarian (SKOV3), breast (MCF7), and lung (A549) cancer cells, with IC50 values of 14.2, 30.9, and 18.3 μM. nih.gov
In another study, isoxazole-(benz)azole derivatives were evaluated for their effects on colon carcinoma (HT-29) and melanoma (C-6) cell lines. researchgate.net One promising compound, 2-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl-N-(5-methylisoxazol-3-yl)acetamide, showed potent activity with IC50 values of 0.74 and 0.64 µM against HT-29 and C-6 cells, respectively. researchgate.net Furthermore, 1,3,4-oxadiazole thioether derivatives have exhibited outstanding anticancer activities, with one derivative showing a higher potency against HepG2 (liver), SGC-7901 (gastric), and MCF-7 (breast) cancer cells than the standard drug 5-Fluorouracil. nih.gov
| Compound Type | Cancer Cell Line | Cell Type | Activity (IC50) | Reference |
|---|---|---|---|---|
| Caffeic Acid-1,3,4-Oxadiazole Hybrid | U87 | Glioblastoma | 35.1 µM | nih.gov |
| Caffeic Acid-1,3,4-Oxadiazole Hybrid | T98G | Glioblastoma | 34.4 µM | nih.gov |
| Caffeic Acid-1,3,4-Oxadiazole Hybrid | SKOV3 | Ovarian Cancer | 14.2 µM | nih.gov |
| Caffeic Acid-1,3,4-Oxadiazole Hybrid | A549 | Lung Cancer | 18.3 µM | nih.gov |
| 2-(1-phenyl-1H-tetrazol-5-yl)sulfanyl-N-(5-methylisoxazol-3-yl)acetamide | HT-29 | Colon Carcinoma | 0.74 µM | researchgate.net |
| 2-(1-phenyl-1H-tetrazol-5-yl)sulfanyl-N-(5-methylisoxazol-3-yl)acetamide | C-6 | Melanoma | 0.64 µM | researchgate.net |
| 1,3,4-Oxadiazole Thioether Derivative | HepG2 | Liver Cancer | 0.7 ± 0.2 µM | nih.gov |
Inducing apoptosis (programmed cell death) is a key strategy for developing new anticancer therapies. nih.gov Research into structurally related 1,3,4-thiadiazole acetamide derivatives has shown they can induce apoptosis by activating caspases, which are crucial enzymes in the apoptotic pathway. nih.gov Specifically, certain derivatives were found to enhance the activity of caspase-3 and caspase-9 in the MCF7 breast cancer cell line. nih.gov
The modulation of the cell cycle is another critical mechanism for controlling cancer cell proliferation. nih.gov Some anticancer compounds exert their effects by causing cell cycle arrest, preventing cancer cells from dividing. mdpi.com While direct evidence for cell cycle modulation by this compound itself is still emerging, research on related heterocyclic compounds provides a strong basis for this line of inquiry. For example, inhibitors of cell cycle-related protein kinases, such as the Aurora and cyclin-dependent kinase (CDK) families, are actively being investigated as treatments for glioblastoma. nih.gov The ability of oxadiazole derivatives to interfere with these fundamental cellular processes highlights their potential as multifaceted anticancer agents.
Other Biological Activities under Investigation
Beyond antimicrobial and anticancer applications, derivatives containing the oxadiazole-acetamide framework are being explored for a range of other pharmacological activities.
One significant area of research is in the treatment of inflammatory diseases. A series of 2-amino-5-oxadiazolyl thiazoles, including an acetamide derivative, led to the identification of an orally potent inhibitor of phosphoinositide 3-kinase γ (PI3Kγ). nih.gov PI3Kγ is an attractive drug target for autoimmune and inflammatory disorders like rheumatoid arthritis, and the identified compound showed in vivo efficacy in a mouse model of collagen-induced arthritis. nih.gov
Enzyme inhibition is another promising avenue. A study of N-substituted 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-yl-2-sulphanyl acetamides revealed that various derivatives exhibited inhibitory activity against lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), enzymes implicated in inflammation and neurodegenerative diseases. kfupm.edu.sa
Furthermore, these versatile compounds have shown potential as antiviral agents. A high-throughput screening identified 1,3,4-oxadiazole derivatives containing indole and acetamide moieties as potent inhibitors of HIV-1 infectivity. researchgate.net These compounds specifically interfere with Tat-mediated viral transcription, a critical step in the HIV-1 replication cycle. researchgate.net
Antioxidant Potential
The investigation into the antioxidant capabilities of 1,2,4-oxadiazole derivatives has revealed promising candidates, particularly in the context of multifactorial diseases like Alzheimer's. nih.gov A study focused on newly synthesized 1,2,4-oxadiazole-based compounds identified several derivatives with significant antioxidant properties. nih.gov
In this research, the antioxidant potential was evaluated against a standard, quercetin. One of the most potent compounds, an oxadiazole derivative identified as 2c , demonstrated an IC₅₀ value of 463.85 µM, showing higher potency than quercetin (IC₅₀ = 491.23 µM) in the same assay. nih.gov Other derivatives, such as 3b and 3c , exhibited antioxidant activity comparable to quercetin, with IC₅₀ values of 536.83 µM and 582.44 µM, respectively. nih.gov The study highlighted that derivatives incorporating an N-acylhydrazone scaffold were particularly prominent antioxidant candidates. nih.gov Additionally, compounds 1c , 2b , and 5a also showed notable antioxidant potential. nih.gov In other research, acetamide derivatives of 5-amino-substituted 1,2,4-oxadiazoles were also assessed for antioxidant activity, although they generally exhibited low interaction with the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. rjptonline.org
| Compound | Antioxidant Activity (IC₅₀ in µM) | Reference Compound (Quercetin IC₅₀ in µM) |
|---|---|---|
| 2c | 463.85 | 491.23 |
| 3b | 536.83 | |
| 3c | 582.44 | |
| 1c | 734.85 | |
| 5a | 885.05 | |
| 2b | 991.45 | 491.23 |
Anti-inflammatory Properties
The 1,2,4-oxadiazole nucleus is a key structural motif in the development of novel anti-inflammatory agents. researchgate.net A significant breakthrough in this area was the discovery of N-{5-[3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}acetamide , also known as TASP0415914. nih.gov This compound was identified as a potent and orally available inhibitor of phosphoinositide 3-kinase γ (PI3Kγ). nih.gov The PI3Kγ enzyme is considered an attractive drug target for inflammatory and autoimmune disorders, including rheumatoid arthritis. nih.gov
The therapeutic potential of TASP0415914 was demonstrated through its in vivo efficacy in a collagen-induced arthritis (CIA) model in mice, a standard preclinical model for rheumatoid arthritis. nih.gov The successful application of this acetamide derivative in a disease model underscores the potential of the 1,2,4-oxadiazole scaffold for treating inflammatory conditions. nih.gov
| Compound Name | Biological Target | In Vivo Model | Therapeutic Indication |
|---|---|---|---|
| N-{5-[3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}acetamide (TASP0415914) | Phosphoinositide 3-kinase γ (PI3Kγ) | Collagen-Induced Arthritis (CIA) in mice | Inflammatory Diseases |
Antiviral Efficacy
The structural versatility of the 1,2,4-oxadiazole ring has also been leveraged in the design of novel antiviral agents. Researchers have explored using this heterocycle as a bioisosteric replacement for other chemical groups to enhance antiviral activity. nih.gov
In one such approach, the carboxamide fragment of the broad-spectrum antiviral drug ribavirin was replaced with a 1,2,4-oxadiazole ring. nih.gov The resulting ribavirin analogues were synthesized and evaluated for their antiviral properties. These compounds demonstrated high activity against several significant viral pathogens, including Hepatitis C virus (HCV), Herpes Simplex Virus type 1 (HSV-1), and Influenza A. nih.gov The efficacy of these 1,2,4-oxadiazole-containing analogues was found to be comparable to that of the parent drug, ribavirin, indicating that the 1,2,4-oxadiazole ring can serve as an effective pharmacophore in the development of antiviral drugs. nih.gov
| Compound Class | Design Strategy | Target Viruses |
|---|---|---|
| Ribavirin Analogues | Isosteric replacement of carboxamide with a 1,2,4-oxadiazole ring | Hepatitis C virus (HCV), Herpes Simplex Virus type 1 (HSV-1), Influenza A |
Analytical and Characterization Techniques in Research on N 5 Methyl 1,2,4 Oxadiazol 3 Yl Acetamide
Spectroscopic Methods for Structural Elucidation
Spectroscopy is fundamental to the structural elucidation of N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide, offering detailed insights into its molecular framework and the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the molecular structure of this compound by mapping the hydrogen (¹H) and carbon (¹³C) atomic environments.
The ¹H NMR spectrum is expected to display distinct signals corresponding to the three unique proton environments in the molecule: the methyl group attached to the oxadiazole ring, the methyl group of the acetamide (B32628) moiety, and the amide (N-H) proton. The oxadiazole ring's methyl group protons would likely appear as a sharp singlet in the aliphatic region of the spectrum. The acetamide methyl protons would also produce a singlet. Due to the deshielding effect of the adjacent carbonyl group, the amide proton is anticipated to resonate significantly downfield. smolecule.com
The ¹³C NMR spectrum provides information on the carbon skeleton. Distinct signals are expected for the five carbon atoms of the molecule: two methyl carbons, the carbonyl carbon of the acetamide group, and the two carbons comprising the 1,2,4-oxadiazole (B8745197) ring. The heterocyclic ring carbons are expected to appear in the aromatic region of the spectrum due to their aromatic character. smolecule.com Studies on related 3-aryl-5-methyl-1,2,4-oxadiazole structures show the C3 and C5 carbons of the oxadiazole ring resonating at approximately 168 ppm and 180 ppm, respectively, providing a reference for the expected chemical shifts in the target molecule. scispace.com
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Group | Predicted Chemical Shift (δ) (ppm) | Multiplicity |
|---|---|---|
| Acetamide -CH₃ | ~2.2 | Singlet |
| Oxadiazole -CH₃ | ~2.6 | Singlet |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ) (ppm) |
|---|---|
| Acetamide -CH₃ | ~24 |
| Oxadiazole -CH₃ | ~12 |
| Acetamide C=O | ~170 |
| Oxadiazole C3 | ~168 |
Infrared (IR) spectroscopy is employed to identify the functional groups within this compound by detecting their characteristic vibrational frequencies. The IR spectrum provides clear evidence for the key structural components of the molecule. smolecule.com
A prominent absorption band is expected in the 3200-3400 cm⁻¹ region, which is characteristic of the N-H stretching vibration of the secondary amide group. The presence of a strong absorption band around 1650-1680 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the acetamide functional group. smolecule.com Additional characteristic peaks would confirm the C-H bonds of the methyl groups and the various vibrations of the 1,2,4-oxadiazole ring system.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amide) | Stretch | 3200 - 3400 | Medium-Strong |
| C-H (Methyl) | Stretch | 2900 - 3000 | Medium |
| C=O (Amide I) | Stretch | 1650 - 1680 | Strong |
| C=N (Oxadiazole) | Stretch | ~1615 | Medium |
Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular formula of the compound is C₅H₇N₃O₂, corresponding to a molecular weight of approximately 141.12 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be determined, which helps to confirm the molecular formula.
The mass spectrum would show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. Analysis of the fragmentation pattern would likely reveal cleavage of the amide bond and fragmentation of the oxadiazole ring, providing further confirmation of the compound's structure.
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound, thereby confirming its elemental composition and purity. For this compound (C₅H₇N₃O₂), the theoretical percentages of carbon (C), hydrogen (H), and nitrogen (N) are calculated. The experimental results from the analysis of a pure sample are expected to be in close agreement (typically within ±0.4%) with these theoretical values.
Table 4: Elemental Composition of this compound
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 42.55 |
| Hydrogen | H | 5.00 |
| Nitrogen | N | 29.77 |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. A reverse-phase HPLC (RP-HPLC) method is typically suitable for a compound of this polarity. nanobioletters.comsielc.com In this setup, the compound is passed through a nonpolar stationary phase (e.g., a C18 column) with a polar mobile phase. The purity is determined by the peak area of the compound in the chromatogram, with a pure sample ideally showing a single, sharp peak at a specific retention time. The development of a validated HPLC method is also critical for quantitative analysis in various applications. cyberleninka.ru
Table 5: Typical RP-HPLC Parameters for Analysis
| Parameter | Description |
|---|---|
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Gradient or isocratic mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an acid modifier like formic acid. |
| Detection | UV-Vis Detector (wavelength determined by the compound's UV absorbance) |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography is a fundamental and versatile chromatographic technique widely employed in organic synthesis for its simplicity, speed, and low cost. Its primary applications in the context of this compound research would include monitoring the progress of its synthesis, assessing the purity of the final product, and determining the appropriate solvent systems for larger-scale purification methods like column chromatography.
In a typical TLC analysis, a small amount of the compound is spotted onto a stationary phase, which is commonly a thin layer of silica (B1680970) gel or alumina (B75360) coated on a glass or plastic plate. The plate is then placed in a sealed chamber containing a shallow pool of a solvent or a mixture of solvents, known as the mobile phase. The mobile phase ascends the plate via capillary action, and the components of the spotted mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases.
The separation is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is a characteristic of a compound in a specific solvent system and can be used for identification purposes when compared to a known standard. For this compound, different solvent systems, typically mixtures of polar and non-polar organic solvents such as ethyl acetate (B1210297) and hexane, would be tested to achieve optimal separation of the desired product from any starting materials, byproducts, or impurities. Visualization of the separated spots is often achieved under UV light, especially if the compound is UV-active, or by using chemical staining agents.
While specific Rf values for this compound are not reported in the available literature, the following table illustrates a hypothetical scenario of how TLC data for this compound and its precursors might be presented.
Hypothetical TLC Data for the Synthesis of this compound
| Compound | Stationary Phase | Mobile Phase (Ethyl Acetate:Hexane) | Rf Value |
|---|---|---|---|
| Starting Material 1 | Silica Gel 60 F254 | 1:4 | 0.75 |
| Intermediate | Silica Gel 60 F254 | 1:2 | 0.50 |
Advanced Structural Analysis by X-ray Crystallography
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.
For this compound, a successful X-ray crystallographic analysis would require the growth of a high-quality single crystal of the compound. This is often achieved by slow evaporation of a saturated solution, or by other crystallization techniques. The resulting crystallographic data would provide definitive proof of the compound's structure, confirming the connectivity of the atoms and the geometry of the 1,2,4-oxadiazole ring and the acetamide substituent.
Although a crystal structure for this compound is not currently available in the Cambridge Structural Database (CSD), the following table presents the kind of crystallographic data that would be obtained from such an analysis, based on data for structurally related oxadiazole derivatives.
Illustrative Crystallographic Data for a Hypothetical Crystal of this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C5H7N3O2 |
| Formula Weight | 141.13 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 7.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (Å3) | 652.1 |
| Z | 4 |
| Density (calculated) (g/cm3) | 1.438 |
This detailed structural information is invaluable for structure-activity relationship (SAR) studies in drug design and for understanding the intermolecular interactions that govern the packing of the molecules in the solid state, which influences properties like solubility and melting point.
Future Perspectives and Advanced Research Directions
Development of N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide as a Versatile Chemical Probe
The development of chemical probes is essential for dissecting complex biological processes and validating novel drug targets. This compound and its derivatives are emerging as valuable tool compounds for such studies in chemical biology evitachem.com. The structural framework of this compound is amenable to modification, allowing for the incorporation of reporter tags, photoaffinity labels, or radiolabels.
Recent studies have demonstrated the potential of acetamide (B32628) derivatives as molecular probes. For example, radiolabeled 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been developed as potential molecular probes for the excitatory amino acid transporter 2 (EAAT2), a key protein in synaptic glutamate transport whose malfunction is implicated in neurodegenerative diseases nih.govresearchgate.net. These probes enable direct measurement of interactions with biological targets and can be used in non-invasive imaging techniques like Positron Emission Tomography (PET) nih.gov.
The versatility of the this compound scaffold allows for its adaptation to study a range of biological targets. The oxadiazole ring is a known pharmacophore that can interact with various enzymes and receptors involved in disease pathways smolecule.com. By modifying the acetamide or methyl groups, researchers can fine-tune the molecule's selectivity and affinity for specific targets, creating a suite of chemical probes to investigate different biological questions.
Table 1: Potential Applications of this compound-based Chemical Probes
| Probe Type | Potential Modification | Biological Application |
| Radiolabeled Probe | Incorporation of isotopes like ¹⁸F | In vivo imaging of target proteins (e.g., transporters, receptors) using PET scans nih.gov |
| Fluorescent Probe | Attachment of a fluorophore | Visualizing target localization and dynamics in cells and tissues via microscopy |
| Biotinylated Probe | Conjugation with biotin | Affinity-based purification of target proteins for proteomic analysis |
| Photoaffinity Probe | Introduction of a photoreactive group | Covalently labeling and identifying unknown binding partners of the compound |
Innovations in Synthetic Strategies for this compound and its Analogues
Efficient and innovative synthetic methodologies are crucial for generating diverse libraries of this compound analogues for biological screening. Traditional multi-step syntheses often involve the formation of the 1,2,4-oxadiazole (B8745197) ring from amidoximes and carboxylic acid derivatives, followed by acylation to form the acetamide group smolecule.comnih.gov. While effective, these methods can be time-consuming and may not be suitable for high-throughput synthesis.
Recent advancements have focused on developing more efficient, one-pot, and environmentally friendly procedures. Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and improving yields compared to conventional heating methods nih.gov. For instance, the synthesis of N-substituted acetamide derivatives of 1,3,4-oxadiazoles has been shown to be more efficient using microwave irradiation nih.gov.
Other innovative strategies for synthesizing the 1,2,4-oxadiazole core include:
One-pot synthesis at room temperature using a superbase medium like NaOH/DMSO, which simplifies purification protocols nih.gov.
Activation of carboxylic acids with reagents like the Vilsmeier reagent to facilitate cyclocondensation with amidoximes, offering good to excellent yields nih.govmdpi.com.
Tandem reactions involving nitroalkenes, arenes, and nitriles in the presence of a superacid, which can produce the oxadiazole ring in very short reaction times nih.gov.
Table 2: Comparison of Synthetic Strategies for Oxadiazole Derivatives
| Synthetic Strategy | Key Features | Advantages | Limitations |
| Conventional Refluxing | Multi-step process involving heating over several hours scielo.brscielo.br | Well-established and reliable methods | Long reaction times, potentially lower yields |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions nih.gov | Drastically reduced reaction times, often higher yields nih.gov | Requires specialized equipment |
| One-Pot Synthesis (Superbase) | Single reaction vessel, room temperature, NaOH/DMSO medium nih.gov | Simplified procedure, easy purification | Moderate to long reaction times (4-24h) nih.gov |
| Vilsmeier Reagent Activation | One-pot activation of carboxylic acids for cyclization nih.govmdpi.com | Readily available starting materials, good to excellent yields (61-93%) nih.gov | Reagent sensitivity |
| Tandem Reaction (Superacid) | Reaction of nitroalkenes with arenes and nitriles nih.gov | Excellent yields (~90%), very short reaction time (10 min) nih.gov | Requires superacid-resistant starting materials |
These advanced synthetic routes will accelerate the discovery of novel analogues of this compound with enhanced biological activity.
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery. Rational design, guided by in-silico techniques, allows for the focused development of potent and selective molecules, saving time and resources compared to traditional high-throughput screening. For derivatives of this compound, this integrated approach is proving to be highly effective.
The process typically begins with computational methods:
Molecular Docking: This technique predicts the binding orientation and affinity of a ligand to the active site of a target protein. It has been used to design 1,2,4-oxadiazole derivatives as inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR) for cancer therapy and key SARS-CoV-2 proteins (Mpro, spike glycoprotein, RdRp) for antiviral applications rsc.orgnih.gov.
Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups required for biological activity, guiding the design of new molecules with similar properties.
ADMET Prediction: In-silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, helping to prioritize candidates with favorable drug-like characteristics nih.govjcchems.com.
The insights gained from these computational studies guide the synthesis of a targeted set of novel compounds. These synthesized derivatives are then subjected to experimental validation through in vitro and in vivo biological assays. For example, a series of 1,2,4-oxadiazole derivatives designed as EGFR inhibitors showed potent anticancer activity in cell-based assays, confirming the computational predictions rsc.org. This iterative cycle of design, synthesis, and testing creates a powerful feedback loop for optimizing lead compounds.
Table 3: Examples of Integrated Computational and Experimental Design
| Target Protein | Computational Method | Key Experimental Finding |
| EGFR (Cancer) | Fragment-Based Drug Design (FBDD) | Synthesized 1,2,4-oxadiazole derivatives showed potent cytotoxicity against human cancer cell lines and robust inhibition of the EGFR enzyme rsc.org. |
| SARS-CoV-2 Mpro, Spike, RdRp | Molecular Docking | Synthesized benzofuran-triazole compounds linked to an acetamide moiety showed strong binding affinities in docking studies, suggesting potential as antiviral agents nih.gov. |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Molecular Docking, ADMET Prediction | Designed oxazole derivatives were identified as potential drug molecules for diabetes mellitus based on in-silico analysis jcchems.com. |
Exploration of Novel Biological Targets and Therapeutic Applications of Derivatives
While the 1,2,4-oxadiazole scaffold is known for activities such as antimicrobial, anti-inflammatory, and anticancer effects, ongoing research continues to uncover novel biological targets and therapeutic applications for its derivatives smolecule.com. The structural versatility of this compound makes it an excellent starting point for developing compounds aimed at new and challenging diseases.
Emerging areas of investigation include:
Antiviral Agents: Derivatives of 1,3,4-oxadiazole (B1194373) containing indole and acetamide moieties have been identified as potent inhibitors of HIV-1 replication by targeting Tat-mediated viral transcription researchgate.net. This opens a new avenue for developing antiretroviral therapies.
Treatment of Genetic Diseases: A patent has described the use of this compound for the treatment of diseases caused by nonsense mutations, which introduce premature stop codons and lead to non-functional proteins google.com.
Neurodegenerative Diseases: 1,3,4-oxadiazole derivatives have been developed as highly selective and potent inhibitors of glycogen synthase kinase-3beta (GSK-3β), a key target in the pathology of Alzheimer's disease semanticscholar.org.
Enzyme Inhibition: Various derivatives have shown inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant to Alzheimer's disease, and lipoxygenase, which is involved in inflammation nih.gov.
Table 4: Novel Biological Targets for Oxadiazole-Acetamide Derivatives
| Derivative Class | Novel Biological Target | Potential Therapeutic Application |
| Indole-1,3,4-oxadiazole-acetamide | HIV-1 Tat protein researchgate.net | HIV/AIDS |
| This compound | Premature termination codons (PTCs) google.com | Genetic diseases (e.g., Cystic Fibrosis, Duchenne Muscular Dystrophy) |
| Benzofuran-1,3,4-oxadiazole | Glycogen synthase kinase-3beta (GSK-3β) semanticscholar.org | Alzheimer's Disease |
| 5-substituted-1,3,4-oxadiazole-sulfanyl acetamide | Acetylcholinesterase, Butyrylcholinesterase, Lipoxygenase nih.gov | Alzheimer's Disease, Inflammatory Disorders |
The continued exploration of these and other novel targets will undoubtedly expand the therapeutic potential of this compound derivatives, paving the way for the development of next-generation medicines.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide and its derivatives?
- Methodological Answer : A common approach involves refluxing 5-methyl-1,2,4-oxadiazol-3-amine with chloroacetyl chloride in the presence of triethylamine (TEA) as a base. Reaction progress is monitored via TLC, followed by cooling, filtration, and recrystallization using solvents like pet-ether or aqueous methanol. Alternative routes include using dimethylacetamide dimethyl acetal for cyclization under controlled heating (100°C for 15 minutes) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires complementary techniques:
- 1H NMR : To identify proton environments (e.g., methyl groups at δ ~2.5 ppm, acetamide NH at δ ~10 ppm).
- IR Spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹) and oxadiazole ring vibrations (~950 cm⁻¹).
- LC-MS : Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 170 for the base compound).
- Elemental Analysis : Ensures C, H, N, O percentages align with theoretical values .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- Methodological Answer : Follow hazard codes H300 (toxic if swallowed) and H373 (potential organ damage with prolonged exposure). Key precautions include:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Storage : In a cool, dry place (P401) away from oxidizing agents (P413).
- Spill Management : Use inert absorbents (e.g., sand) and avoid water to prevent dispersion .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Derivatives of 1,2,4-oxadiazoles exhibit antimicrobial, anticancer, and antiplatelet aggregation properties. For example, structural analogs with methyl or trifluoromethyl substituents show inhibitory activity against lipoxygenase enzymes and bacterial pathogens. Activity screening should use standardized assays (e.g., MIC for antimicrobial studies) .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodological Answer : The PASS (Prediction of Activity Spectra for Substances) program estimates potential targets (e.g., enzyme inhibition probabilities). Molecular docking with software like AutoDock Vina evaluates binding affinities to proteins (e.g., tau fibrils in Alzheimer’s disease). Validate predictions with in vitro assays (e.g., IC50 determination for enzyme inhibition) .
Q. What role does X-ray crystallography play in resolving the crystal structure of oxadiazole derivatives?
- Methodological Answer : SHELX programs (e.g., SHELXL for refinement) analyze diffraction data to determine bond lengths, angles, and packing motifs. For example, high-resolution data (<1.0 Å) can resolve hydrogen bonding between the acetamide group and solvent molecules, critical for understanding stability .
Q. How do structural modifications at the oxadiazole ring influence bioactivity?
- Methodological Answer : Substituent effects are studied via SAR (Structure-Activity Relationship) models:
- Electron-Withdrawing Groups (e.g., NO₂) : Enhance metabolic stability but may reduce solubility.
- Methyl Groups : Improve lipophilicity (logP ~1.5), favoring blood-brain barrier penetration in neuroactive compounds.
- Thioether Linkages : Increase affinity for thiol-containing enzymes (e.g., O-GlcNAcase inhibitors like LY3372689) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies (e.g., varying IC50 values) may arise from assay conditions (pH, temperature) or cell line specificity. Standardize protocols using guidelines like OECD 423 for toxicity or CLSI M07 for antimicrobial testing. Cross-validate with orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays) .
Q. What in vivo models are used to study the pharmacokinetics of this compound-containing therapeutics?
- Methodological Answer : LY3372689, a derivative targeting tau pathology in Alzheimer’s, was evaluated in Phase 2 trials for safety and brain penetration. Preclinical studies use transgenic mice (e.g., 3xTg-AD) to assess brain-to-plasma ratios via LC-MS/MS. Dosing regimens account for hepatic metabolism (CYP450 isoforms) and renal clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
